molecular formula C11H9NO3 B1311043 (2-Phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 22086-89-1

(2-Phenyl-1,3-oxazol-4-yl)acetic acid

Cat. No. B1311043
CAS RN: 22086-89-1
M. Wt: 203.19 g/mol
InChI Key: GHGUBEHGXLMGTM-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound . For instance, the paper on the charge density of a related benzoxazolone compound provides valuable information on the molecular structure and dynamics that could be relevant to (2-Phenyl-1,3-oxazol-4-yl)acetic acid as well .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including diazotization, esterification, and the use of reagents such as chloroacetyl chloride and triethylamine . These methods could potentially be adapted for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, considering the structural similarities.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of similar compounds, revealing details such as conformation and the presence of hydrogen bonds . These techniques could be applied to (2-Phenyl-1,3-oxazol-4-yl)acetic acid to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The kinetics of reactions involving similar oxazolinone compounds have been studied, showing second-order kinetics and the influence of substituents on the reaction rates . This information could be useful in predicting the reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their acid-base behavior, have been investigated through methods like potentiometric titration . These studies help in understanding how structural characteristics affect the properties of the compounds, which is essential for predicting the behavior of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.

Scientific Research Applications

Aldose Reductase Inhibition

  • Compounds containing oxazol-4-yl-acetic acids have shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. One study highlighted the synthesis of these compounds, noting their submicromolar inhibitory levels and potential in preventing cataract development in a rat model (La Motta et al., 2008).

Antimicrobial Activity

  • Oxazolyl-acetic acid derivatives have been evaluated for their antimicrobial properties. For example, a study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial activities, finding that certain compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).

Synthesis of Novel Compounds

  • Research has been conducted on synthesizing new compounds containing 1,3-oxazol-4-yl groups. For instance, a study involved the reaction of acetophenones with phenylglycine to produce methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates, demonstrating an innovative approach to compound synthesis (Velikorodov et al., 2017).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

  • Oxazol-4-yl derivatives have been studied as potential peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the management of diabetes and other metabolic disorders. A research paper described the synthesis and evaluation of oxyiminoalkanoic acid derivatives based on their PPARgamma transcriptional activity (Imoto et al., 2003).

Safety And Hazards

This compound is associated with some safety hazards. It can cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation can cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

The future directions for the study and application of “(2-Phenyl-1,3-oxazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Oxazole derivatives are a significant area of research in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUBEHGXLMGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427954
Record name (2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-oxazol-4-yl)acetic acid

CAS RN

22086-89-1
Record name (2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Cosimelli, F Simorini, S Taliani, C La Motta… - European journal of …, 2011 - Elsevier
In this study novel ligands of the translocator protein (TSPO), characterized by a five-membered aromatic heterocycle (ie oxazole, isoxazole, oxadiazole), a phenyl ring, and an amide …
Number of citations: 22 www.sciencedirect.com
MJ Zacuto, RF Dunn, M Figus - The Journal of Organic Chemistry, 2014 - ACS Publications
A practical one-step method has been developed to prepare α-chloroketones from readily available, inexpensive phenylacetic acid derivatives. The method utilizes the unique reactivity …
Number of citations: 7 pubs.acs.org
柴田憲宏 - 2016 - catalog.lib.kyushu-u.ac.jp
2015 年, 約 500 万人が糖尿病を原因として死亡した 1). その数は, HIV/AIDS で死亡した 150 万人を, さらに結核で死亡した 150 万人, マラリアで死亡した 60 万人をはるかに上回る. 国際糖尿病…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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